Dihydroxytartaric acid
Description
Historical Context of Dihydroxytartaric Acid in Organic Chemistry
The story of this compound is intrinsically linked to the pioneering work of H. J. H. Fenton in the late 19th century. In 1894, Fenton first reported the formation of a new acid from the oxidation of tartaric acid with hydrogen peroxide in the presence of ferrous ions. rsc.org Initially, there was some ambiguity regarding its exact structure, with early literature often referring to it as dihydroxymaleic acid. ichem.md It was believed for a time that the cis-isomer (dihydroxymaleic acid) was the primary product. ichem.md
Subsequent research clarified that this compound is the hydrated form of dioxosuccinic acid and that it can be obtained by the oxidation of dihydroxymaleic acid. archive.org A key advancement in its preparation was the development of a method involving the oxidation of dihydroxymaleic acid with bromine in the presence of water, which provided a more reliable route to the pure compound. archive.org This historical backdrop set the stage for a deeper understanding of its chemical properties and reactivity, distinguishing it from its unsaturated counterpart and paving the way for its use in various chemical applications, including as a reagent for the determination of sodium. rsc.org
Structural Classification and Nomenclature within Hydroxy-Carboxylic Acid Systems
This compound, systematically named 2,2,3,3-tetrahydroxybutanedioic acid according to IUPAC nomenclature, is a unique member of the hydroxy-carboxylic acid family. nih.gov Its structure is characterized by a four-carbon backbone, with carboxylic acid groups at both ends (C1 and C4) and two hydroxyl groups attached to each of the internal carbons (C2 and C3). nih.gov This classifies it as a dicarboxylic acid and, more specifically, a tetrahydroxy derivative of succinic acid. nih.gov
An important structural feature of this compound is its existence as the hydrate (B1144303) of dioxosuccinic acid (2,3-dioxobutanedioic acid). In aqueous solution, the keto groups of dioxosuccinic acid are hydrated to form geminal diols, resulting in the stable 2,2,3,3-tetrahydroxybutanedioic acid structure. drugfuture.com The compound is a white, crystalline powder that is very soluble in water. drugfuture.com Due to the presence of two stereocenters, multiple stereoisomers are possible, including a meso form and enantiomeric pairs. cymitquimica.com
The molecule also exhibits keto-enol tautomerism, existing in equilibrium with its enol form, dihydroxyfumaric acid, particularly in solution. ichem.md This tautomerism is a critical aspect of its chemistry, influencing its reactivity and spectroscopic properties.
Current Research Frontiers and Emerging Paradigms for this compound
The unique structural features of this compound have positioned it as a valuable tool in contemporary chemical research. Its applications span from analytical chemistry to the synthesis of complex organic molecules.
One of the long-standing applications of this compound is in analytical chemistry as a reagent for the quantitative determination of sodium. rsc.orgrsc.org The method relies on the precipitation of the sparingly soluble sodium dihydroxytartrate, which can then be quantified. rsc.org
In the realm of organic synthesis, this compound and its derivatives serve as versatile building blocks. For instance, it is a precursor in the synthesis of the yellow food dye, Tartrazine. usamvcluj.roresearchgate.net The synthesis involves the condensation of two moles of phenylhydrazine-p-sulfonic acid with one mole of this compound. usamvcluj.ro
Furthermore, the chiral nature of tartaric acid derivatives, including this compound, makes them valuable in asymmetric synthesis . Chiral ligands derived from tartaric acid are widely used to induce stereoselectivity in a variety of chemical transformations. nih.govchiralpedia.com While specific recent examples focusing solely on this compound are less common in high-impact literature compared to its parent compound, tartaric acid, its derivatives are explored in the creation of chiral catalysts and auxiliaries. nih.govchiralpedia.com
Recent research has also delved into the antioxidant properties of related compounds like dihydroxyfumaric acid, which exists in equilibrium with the keto form of this compound. ichem.md These studies explore the potential of the ene-diol moiety to act as a radical scavenger, which has implications in food chemistry and winemaking. ichem.md
Computational studies have provided deeper insights into the isomerism and tautomerism of dihydroxyfumaric acid, the enol form of this compound. These theoretical investigations help to understand the relative stabilities of different isomers and their reactivity, guiding experimental work on their applications.
Compound Information Table
| Compound Name | Synonyms | Molecular Formula |
| This compound | 2,2,3,3-Tetrahydroxybutanedioic acid, Tetrahydroxysuccinic acid, Diketosuccinic acid | C₄H₆O₈ |
| Tartaric acid | 2,3-Dihydroxybutanedioic acid, 2,3-Dihydroxysuccinic acid | C₄H₆O₆ |
| Dihydroxymaleic acid | C₄H₄O₆ | |
| Dioxosuccinic acid | 2,3-Dioxobutanedioic acid | C₄H₂O₆ |
| Hydrogen peroxide | H₂O₂ | |
| Bromine | Br₂ | |
| Sodium dihydroxytartrate | C₄H₄Na₂O₈ | |
| Tartrazine | C₁₆H₉N₄Na₃O₉S₂ | |
| Phenylhydrazine-p-sulfonic acid | C₆H₈N₂O₃S | |
| Dihydroxyfumaric acid | C₄H₄O₆ |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₈ | drugfuture.com |
| Molecular Weight | 182.09 g/mol | drugfuture.com |
| Appearance | White crystalline powder | drugfuture.com |
| Melting Point | ~114-115 °C (with decomposition) | drugfuture.comchembk.com |
| Solubility | Very soluble in water; Soluble in ethanol | drugfuture.comatamanchemicals.com |
| pKa₁ | 1.92 (at 25 °C) | chembk.comulaval.ca |
| IUPAC Name | 2,2,3,3-tetrahydroxybutanedioic acid | nih.gov |
| CAS Number | 76-30-2 | drugfuture.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrahydroxybutanedioic acid | |
|---|---|---|
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InChI |
InChI=1S/C4H6O8/c5-1(6)3(9,10)4(11,12)2(7)8/h9-12H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWHHMNORMIBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)O)(O)O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226895 | |
| Record name | Dihydroxytartaric acid | |
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Molecular Weight |
182.09 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-30-2 | |
| Record name | Dihydroxytartaric acid | |
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| Record name | Dihydroxytartaric acid | |
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| Record name | Dihydroxytartaric acid | |
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| Record name | Dihydroxytartaric acid | |
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| Record name | Tetrahydroxysuccinic acid | |
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| Record name | DIHYDROXYTARTARIC ACID | |
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Synthetic Strategies and Preparative Methodologies for Dihydroxytartaric Acid and Its Derivatives
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis, which combines the selectivity of enzymatic transformations with the efficiency of chemical reactions, offers a promising avenue for the production of complex molecules like dihydroxytartaric acid. While specific chemo-enzymatic routes directly targeting this compound are not extensively documented in publicly available literature, the synthesis of its parent compound, L-tartaric acid, provides a valuable blueprint.
One notable example is the biotransformation of cis-epoxysuccinic acid to L-tartaric acid. scispace.com This process typically involves a two-step approach:
Chemical Epoxidation: Maleic acid or its anhydride (B1165640) is chemically converted to cis-epoxysuccinic acid. chemicalbook.com
Enzymatic Hydrolysis: The resulting epoxide is then stereoselectively hydrolyzed by the enzyme cis-epoxysuccinate hydrolase (CESH), found in various microorganisms, to yield L-tartaric acid. chemicalbook.comoup.com
This established chemo-enzymatic process for tartaric acid highlights the potential for similar strategies in this compound synthesis. A hypothetical chemo-enzymatic route could involve the enzymatic hydroxylation of a suitable precursor, followed by chemical modifications to complete the synthesis. The development of novel enzymes with specific hydroxylating capabilities for tartaric acid or related substrates could pave the way for a direct and efficient chemo-enzymatic synthesis of this compound. mdpi.com
Total Synthesis Approaches to this compound
Historically, the total synthesis of this compound has been achieved through several chemical routes, primarily involving the transformation of other readily available organic acids.
One of the earliest methods involves the hydrolysis of nitrotartaric acid. nih.gov Nitrotartaric acid can be prepared by the nitration of tartaric acid. nih.gov Subsequent controlled hydrolysis of nitrotartaric acid, often with cooling to manage the exothermic reaction, yields this compound. nih.gov
Another significant total synthesis approach is the oxidation of dihydroxymaleic acid. mdpi.com Dihydroxymaleic acid can be oxidized using bromine in the presence of water to produce this compound. mdpi.com The reaction proceeds via the addition of hydroxyl groups across the double bond of dihydroxymaleic acid.
These classical synthetic routes, while foundational, often involve harsh reaction conditions and may produce byproducts. Modern organic synthesis continues to seek more efficient and stereocontrolled methods for the preparation of polyhydroxylated compounds like this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. While specific green synthesis protocols for this compound are not widely reported, the broader field of polycarboxylic acid synthesis offers valuable insights. Key green chemistry principles applicable to this compound synthesis include:
Use of Renewable Feedstocks: Utilizing biomass-derived starting materials, such as glucose or other carbohydrates, would be a significant step towards a more sustainable synthesis. epo.org
Environmentally Benign Catalysts: Replacing hazardous reagents with greener alternatives is crucial. For instance, the use of heteropolyacids as catalysts for oxidative cleavage reactions presents a cleaner alternative to traditional methods. scispace.com The application of biocatalysts, as discussed in the chemo-enzymatic section, is another cornerstone of green chemistry. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste.
Use of Safer Solvents: Employing water or other non-toxic and renewable solvents is a key aspect of green synthesis. scielo.org.co
The development of a truly "green" synthesis of this compound would likely involve a combination of these principles, potentially through a chemo-enzymatic pathway starting from a renewable resource and utilizing aqueous reaction media.
Derivatization Reactions for Functionalized this compound Analogues
The multiple hydroxyl and carboxyl groups of this compound allow for a rich derivatization chemistry, enabling the synthesis of a wide range of functionalized analogues.
Esterification and Amidation Strategies
Esterification: The carboxylic acid groups of this compound can be esterified through reaction with alcohols, typically in the presence of an acid catalyst such as concentrated sulfuric acid. ub.edu The synthesis of vinyl esters of tartaric acid has been achieved through reaction with acetylene (B1199291) under pressure. journalirjpac.comamazonaws.com Given the structural similarities, it is plausible that this compound could undergo similar esterification reactions to produce a variety of esters. The synthesis of citric acid esters using boric acid as a catalyst that also acts as a protecting group for the tertiary hydroxyl group offers a strategy that could be adapted for the selective esterification of this compound. google.com
Amidation: The formation of amides from this compound can be achieved through several routes. One common method involves the reaction of the corresponding ester with an amine. google.com Alternatively, the carboxylic acid can be directly condensed with an amine, often under thermal conditions or with the use of coupling agents. thieme-connect.deresearchgate.net The reaction of acid anhydrides with amines also provides a pathway to amide formation. libretexts.org These general principles of amide synthesis are applicable to this compound for the preparation of its amide derivatives.
Formation of Anhydrides and Cyclic Derivatives
Anhydrides: Dicarboxylic acids can form cyclic anhydrides upon heating, although this process can be influenced by the stability of the resulting ring system. pearson.com The formation of a cyclic anhydride from this compound would involve the intramolecular dehydration between its two carboxylic acid groups. The reaction of this compound with reagents like thionyl chloride could also potentially lead to the formation of an acid chloride, which can then be converted to an anhydride. dtic.millibretexts.org
Cyclic Derivatives: this compound can react with other bifunctional molecules to form cyclic derivatives. A notable example is its reaction with urea (B33335) in an alcoholic solution saturated with hydrogen chloride, which yields a crystalline product. dtic.mil This reaction demonstrates the potential for forming heterocyclic structures incorporating the this compound backbone.
Metal Complexation and Chelation Chemistry of this compound
The presence of multiple carboxyl and hydroxyl groups makes this compound an excellent chelating agent, capable of binding to metal ions to form stable complexes. google.com This property is shared with its parent compound, tartaric acid, and other hydroxycarboxylic acids like citric acid, which are known to form complexes with a variety of metal ions. thieme-connect.deresearchgate.netmdpi.comacs.orgresearchgate.net
The coordination chemistry of these complexes can be quite versatile, with the potential for the formation of mononuclear, dinuclear, and even polynuclear species. nih.govsci-hub.se The binding of the metal ion can involve coordination with the oxygen atoms of both the carboxylate and hydroxyl groups. nih.gov The stoichiometry of the resulting complexes can vary, with metal-to-ligand ratios of 1:1 and 1:2 being common.
The chelation properties of this compound are of interest for various applications, including in analytical chemistry for the determination of metal ions and potentially in areas where metal sequestration is important. The structure of the metal complexes formed is influenced by factors such as the nature of the metal ion, the pH of the solution, and the molar ratio of the ligand to the metal.
Reaction Mechanisms and Advanced Reactivity Studies of Dihydroxytartaric Acid
Oxidative and Reductive Transformations of Dihydroxytartaric Acid
The oxidation of this compound precursors, such as tartaric acid, in the presence of iron (II) ions represents a classic example of Fenton-type chemistry. The autoxidation of tartaric acid in an air-saturated aqueous solution containing Fe(II) exhibits autocatalytic behavior characterized by distinct initiation, propagation, and termination phases. aip.orgnih.gov This process is highly dependent on pH, with the initiation phase, involving the activation of dissolved oxygen, accelerating with increasing pH over a range of 2.5 to 4.5. aip.orgnih.gov This pH dependence suggests that the activation of oxygen is catalyzed by an Fe(II)-tartrate complex. aip.orgnih.gov
Initiation Phase: The reaction begins with the formation of an Fe(II)-tartrate complex, which facilitates the activation of dissolved oxygen and the initial, slow formation of hydrogen peroxide (H₂O₂). nih.govacs.org
Propagation Phase: Once a critical concentration of H₂O₂ is reached, the classic Fenton reaction occurs, where Fe(II) reacts with H₂O₂ to generate highly reactive species. These species then oxidize the tartaric acid. A key feature of this system is that the reaction regenerates H₂O₂ with positive feedback, making the process autocatalytic. nih.govacs.org Kinetic analysis indicates that an intermediate catalytic complex, likely involving a ferryl ion, governs the rate of the propagation phase. aip.orgnih.gov During this phase, the reaction is approximately zero-order with respect to both oxygen and iron concentrations. aip.orgnih.gov The formation of Fe(III) shows an autocatalytic pattern that mirrors the consumption of dissolved oxygen. aip.org At pH values of 2.5 and 3.0, Fe(III) accumulates to a maximum concentration that coincides with the depletion of dissolved oxygen, after which it is partially reduced back to Fe(II), highlighting the catalytic cycle of iron. aip.org
Specific standard redox potential values for this compound are not extensively documented in the literature. However, its electrochemical behavior can be inferred from studies on its precursors, like tartaric and oxalic acids, and its constituent functional groups. The electrochemical reactivity of this compound is dominated by the oxidation of its carboxylic acid and multiple hydroxyl groups.
Anodic oxidation of related α-hydroxy acids, such as tartaric acid, has been investigated on various electrode materials, including platinum (Pt), lead dioxide (PbO₂), and boron-doped diamond (BDD). researchgate.net The efficiency and mechanism of oxidation are highly dependent on the anode material. researchgate.net Complete mineralization (oxidation to CO₂) of tartaric acid has been achieved on BDD and Ti/PbO₂ anodes, with the process being significantly slower on platinum electrodes under acidic conditions. researchgate.net
The oxidation can proceed through two primary mechanisms:
Direct Electron Transfer (DET): The organic molecule is oxidized directly at the anode surface. Voltammetry studies of similar small carboxylic acids on BDD electrodes show increased current densities before the onset of water oxidation, which is indicative of a DET mechanism. tue.nl
Indirect Electrochemical Oxidation: The oxidation is mediated by electrochemically generated species, such as hydroxyl radicals (•OH) adsorbed on the anode surface (a key mechanism for "non-active" anodes like BDD) or other oxidants like chlorine generated from the electrolyte. researchgate.nettue.nl
The electrochemical oxidation of the carboxylate groups ultimately leads to the formation of CO₂. The numerous hydroxyl groups can also be oxidized, likely leading to the formation of ketone functionalities before subsequent C-C bond cleavage and further oxidation. The complete oxidation of a molecule like this compound involves a multi-electron transfer process.
Acid-Catalyzed and Base-Catalyzed Reactions
The reactivity of this compound is significantly influenced by pH. Under acidic or basic conditions, its carboxyl and hydroxyl groups can undergo various transformations.
Acid-Catalyzed Reactions: In the presence of a strong acid catalyst, the primary reaction for this compound and its precursors is esterification. When heated with an alcohol (e.g., ethanol) under reflux with an acid catalyst (like Amberlyst 15 resin or sulfuric acid), the carboxylic acid groups are converted to their corresponding esters. This reaction follows the standard Fischer esterification mechanism, where the acid protonates a carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the alcohol. Strong acid sources can also initiate dehydration and decarbonylation reactions.
Base-Catalyzed Reactions: Under basic conditions, the most acidic protons of the carboxylic acid groups are readily abstracted to form carboxylate anions. With a sufficiently strong base, the hydroxyl protons can also be removed. The resulting anions are stronger nucleophiles than the neutral molecule. Base-catalyzed reactions can include:
Deprotonation: The formation of tartrate or dihydroxytartrate salts is the most fundamental base-catalyzed reaction. This is a prerequisite for many other reactions, including complex formation with metal ions.
Aldol-type Condensations: The α-hydrogens in some related carbonyl compounds are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile. ncert.nic.in While this compound lacks α-hydrogens, its decomposition or rearrangement products might undergo such reactions.
Degradation: In the presence of a base, α-hydroxy carboxylic acids can be susceptible to rearrangement or degradation, particularly at elevated temperatures. The specific pathways would depend on the reaction conditions.
Mechanisms of Condensation and Polymerization Reactions Initiated by this compound
This compound is a polyfunctional molecule, containing two carboxylic acid groups and four hydroxyl groups. This structure makes it a suitable monomer for condensation polymerization, specifically for the synthesis of polyesters.
The fundamental reaction is an esterification between one of the carboxylic acid groups and one of the hydroxyl groups of another monomer (self-condensation) or a co-monomer (like a diol). In this reaction, two monomers join together, and a small molecule, typically water, is eliminated.
The mechanism is a polycondensation reaction. The process can be driven by heating the monomers, often in the presence of an esterification catalyst, to distill the water formed and shift the equilibrium toward the polymer product. Given that this compound has more than two functional groups (a functionality of 6), it can act as a cross-linking agent, leading to the formation of a three-dimensional polymer network (a thermoset resin) rather than a linear thermoplastic chain.
However, linear polyesters can be synthesized using tartaric acid derivatives by protecting the secondary hydroxyl groups before polymerization with a diol co-monomer. After polymerization, the protecting groups can be removed to yield a functional polyester with pendant hydroxyl groups. This approach allows for greater control over the polymer architecture.
Complex Formation Kinetics with Metal Ions (e.g., Lanthanide(III) and Iron(III) Ions)
The carboxylate and hydroxyl groups of this compound and its precursor, tartaric acid, are excellent ligands for metal ions, forming stable chelate complexes.
Tartaric acid forms well-defined binary complexes with lanthanide(III) (Ln(III)) ions in aqueous solutions. mdpi.com The formation and stability of these complexes are highly pH-dependent. At a pH around 3.0, protonated species such as La(HTar)²⁺ can form. As the pH increases to around 5.0, the dominant species for many lanthanides becomes the Ln(Tar)₂⁻ complex, where the fully deprotonated tartaric acid binds approximately 20-30% of the Ln(III) ions. mdpi.com At pH values above 6.0, various hydroxy complexes like LnTar(OH) and LnTar(OH)₂⁻ begin to form. mdpi.com
The stability of the Ln(Tar)₂⁻ complexes generally increases with the atomic number of the lanthanide, corresponding to a decrease in ionic radius. However, a notable exception is Gadolinium(III), which forms the least thermodynamically stable complex in the series, an effect known as the "gadolinium break". mdpi.com
| Lanthanide(III) Ion | log β for Ln(Tar)₂⁻ Complex |
|---|---|
| Nd(III) | 7.70 |
| Eu(III) | 8.29 |
| Gd(III) | 7.65 |
| Tb(III) | 8.51 |
| Ho(III) | 8.83 |
| Lu(III) | 9.05 |
Table 1: Stability constants (log β) for the formation of Ln(Tar)₂⁻ complexes with various Lanthanide(III) ions. Data sourced from thermodynamic studies. mdpi.com
Iron(III) forms strong complexes with tartrate over a wide pH range, from 1 to 13. chem-soc.si The kinetics of complex formation are rapid, and various mononuclear and polynuclear species can be formed depending on the pH and the iron-to-ligand concentration ratio. chem-soc.si
In the context of Fenton-like reactions, the formation of an Fe(II)-tartrate complex is the critical first step in the activation of oxygen. aip.orgnih.gov The subsequent oxidation yields Fe(III), which also remains complexed with tartrate. Potentiometric and spectrophotometric studies have confirmed the formation of Fe(Tar)₃³⁻ complexes in the pH range of 3 to 6. chem-soc.si Analysis of the binding data for the Fe(III)-tartrate system suggests a positive cooperativity between binding sites. chem-soc.si The complexation involves the binding of the carboxylate oxygen atoms to the Fe(III) ion. chem-soc.si This strong chelation is crucial for the catalytic cycling of iron in oxidation reactions, as it modulates the redox potential of the Fe(III)/Fe(II) couple and influences the kinetics of the reaction with oxygen and hydrogen peroxide. aip.org
Advanced Spectroscopic and Computational Characterization of Dihydroxytartaric Acid
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of dihydroxytartaric acid by probing the vibrational modes of its constituent functional groups. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of O-H, C=O, C-O, and C-C bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound, typically recorded on a KBr wafer, is dominated by a very broad and intense absorption band in the 3600-2500 cm⁻¹ region. nih.gov This band arises from the O-H stretching vibrations of both the carboxylic acid and the geminal diol groups, with extensive hydrogen bonding contributing to the significant broadening. Within this region, the distinct O-H stretching of the carboxylic acid dimer is often observed. The carbonyl (C=O) stretching vibration of the carboxylic acid groups gives rise to a strong, sharp peak typically found between 1750 and 1700 cm⁻¹. researchgate.net Its precise position can be influenced by hydrogen bonding. The C-O stretching and O-H bending vibrations, expected between 1450 and 1200 cm⁻¹, often appear as a complex series of bands due to coupling between the modes. researchgate.netmdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretching vibrations are typically weak in Raman spectra, the C=O stretching band appears as a strong and sharp peak, similar to the FT-IR spectrum. chemicalbook.com The C-C backbone stretching vibrations, which are often weak in the infrared spectrum, can be more readily observed in the Raman spectrum, providing insight into the carbon skeleton. researchgate.net The symmetric stretching of the carboxylate group, if the molecule is deprotonated, would also be a prominent feature. chemicalbook.com
Interactive Data Table: Representative Vibrational Frequencies for this compound Functional Groups.
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (Alcohol & Acid) | 3600-2500 (very broad) | Weak | Strong (IR) |
| C=O Stretch (Carboxylic Acid) | 1750-1700 | 1750-1700 | Strong (IR & Raman) |
| C-O Stretch | 1300-1000 | Moderate | Strong (IR) |
Electronic Spectroscopy (UV-Vis, CD) for Chiroptical Properties and Complexation
Electronic spectroscopy provides valuable information on the electronic structure and chiral nature of this compound.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its carboxylic acid functional groups. The primary absorption arises from the n → π* transition of the carbonyl group's non-bonding electrons to the anti-bonding π* orbital. shu.ac.uk This transition is typically weak (low molar absorptivity) and occurs in the UV region, around 200-220 nm. researchgate.net The position and intensity of this absorption can be sensitive to the solvent environment and pH, as changes in polarity and protonation state affect the energy levels of the n and π* orbitals. shu.ac.uk Complexation with metal ions can also lead to the appearance of new charge-transfer bands, making UV-Vis spectroscopy a useful tool for studying these interactions.
Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound exhibits optical activity, which can be studied using Circular Dichroism (CD) spectroscopy. wikipedia.org CD measures the differential absorption of left- and right-circularly polarized light. jascoinc.com The n → π* transition of the carboxyl groups occurs in a chiral environment, giving rise to a CD signal (a Cotton effect). harvard.edu The sign and magnitude of the CD band are exquisitely sensitive to the stereochemistry of the molecule. Enantiomers of a chiral compound will produce mirror-image CD spectra. This technique is therefore invaluable for determining the absolute configuration of chiral centers and studying conformational changes that alter the spatial relationship between the chromophores and the chiral centers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of this compound. ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, while coupling constants and advanced 2D techniques reveal conformational preferences and intermolecular interactions.
Given the symmetry in this compound, the number of unique signals is simplified. The molecule contains two equivalent methine carbons and four equivalent hydroxyl groups.
¹H NMR: A ¹H NMR spectrum in D₂O would be expected to show a single signal for the four equivalent hydroxyl protons (which would exchange with the solvent) and potentially a signal for the two protons on the C-H bonds if they existed, though in this compound these carbons are quaternary. The protons of the carboxylic acid groups would also be observable, typically as a broad singlet at a downfield chemical shift (>10 ppm), though this signal also readily exchanges with protic solvents.
¹³C NMR: The ¹³C NMR spectrum is more informative for the carbon skeleton. It would be expected to show two distinct signals: one for the two equivalent carbonyl carbons of the carboxylic acid groups (typically in the 170-185 ppm range) and another for the two equivalent quaternary carbons bearing the geminal diol groups (typically in the 90-100 ppm range, shifted downfield due to the four oxygen substituents). mdpi.com
Conformational and Interaction Analysis: The conformation of the C-C single bond can be studied in derivatives where methine protons are present, such as tartaric acid itself. researchgate.net In such cases, the vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons via the Karplus equation, allowing for the determination of the populations of different staggered conformers (gauche and anti). Furthermore, changes in chemical shifts upon addition of a binding partner (e.g., a metal ion or another molecule) can be used to map the sites of interaction and determine binding constants.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound.
| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -COOH | >10 (broad, exchangeable) | 170-185 | Carboxylic acid groups |
Note: Predicted values are estimates based on typical ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Fragmentation and Identification of Reaction Products
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular ion (M⁺˙) for this compound (molar mass 182.09 g/mol ) would be observed at an m/z of 182. nih.gov
The fragmentation of dicarboxylic acids under electron ionization (EI) is characterized by several key pathways:
Decarboxylation: A common fragmentation pathway is the loss of a carboxyl group as CO₂ (44 Da), leading to a fragment ion. libretexts.orgyoutube.com
Loss of Water: The presence of multiple hydroxyl groups makes the loss of water molecules (18 Da) a highly favorable process.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a carbonyl or hydroxyl group is a common fragmentation route. For this compound, cleavage of the central C-C bond would be a significant pathway, potentially leading to two identical fragments. chemguide.co.uklibretexts.org
Loss of COOH: The loss of the entire carboxylic acid functional group (45 Da) is also a characteristic fragmentation for carboxylic acids. libretexts.org
For volatile analysis, this compound is often derivatized, for example, by trimethylsilylation. The mass spectra of these derivatives show characteristic fragments, such as the loss of a methyl group (15 Da) from a TMS group and rearrangements involving the migration of TMS groups.
Interactive Data Table: Common Fragment Ions in the Mass Spectrum of a Dicarboxylic Acid.
| Fragmentation Process | Neutral Loss (Da) | Description |
|---|---|---|
| Decarboxylation | 44 (CO₂) | Loss of carbon dioxide from a carboxyl group. |
| Dehydration | 18 (H₂O) | Loss of a water molecule from hydroxyl groups. |
| Loss of Carboxyl Radical | 45 (•COOH) | Cleavage of the bond between the carboxyl group and the carbon backbone. |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Salts/Derivatives
Analysis of the crystal structures of this compound salts or co-crystals would similarly reveal the coordination environment around any metal ions, the conformation of the dihydroxytartrate anion, and the intricate network of hydrogen bonds and other non-covalent interactions that dictate the solid-state architecture. This information is crucial for understanding polymorphism, solubility, and material properties.
Quantum Chemical Calculations and Molecular Dynamics Simulations
Computational chemistry provides powerful tools to complement experimental data and to explore aspects of molecular structure and dynamics that are difficult to access experimentally.
Conformational Analysis: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to investigate the conformational landscape of molecules like this compound. By systematically rotating the dihedral angle of the central C-C bond, a potential energy surface can be generated, identifying the low-energy staggered conformers (anti and gauche). comporgchem.com These calculations provide the relative energies of these conformers, allowing for the prediction of their equilibrium populations in the gas phase. The inclusion of solvent models can further refine these predictions for the solution phase. nih.gov
Tautomerism: this compound possesses functional groups that can exhibit tautomerism. The geminal diol moieties are in equilibrium with a keto-hydroxy form (an α-keto acid). Computational methods can be used to calculate the relative energies of these tautomers to predict which form is more stable under different conditions. nih.govorientjchem.org The calculations can also model the transition states for tautomerization, providing insight into the energy barriers and kinetics of the interconversion. comporgchem.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into its conformational flexibility, solvation structure, and the dynamics of intermolecular hydrogen bonding. nih.gov These simulations are valuable for understanding how the molecule behaves in a realistic, condensed-phase environment.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations allow for the determination of various molecular orbitals and their energy levels, which in turn are used to calculate a set of parameters known as reactivity descriptors. These descriptors help in predicting the kinetic stability of a molecule and the likely sites for electrophilic and nucleophilic attack. ktu.lt
The most significant of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ktu.lt The difference between these two energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. revistadechimie.ro
From the HOMO and LUMO energies, several key global reactivity descriptors can be derived:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. scielo.org.mx
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).
Computational studies on analogous polyhydroxylated dicarboxylic acids, such as tartaric acid and dihydroxyfumaric acid, provide a framework for understanding the expected electronic properties of this compound. revistadechimie.ronih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to obtain these values. nih.govresearchgate.net
Table 1: Illustrative Global Reactivity Descriptors for this compound
Note: The following values are representative based on computational studies of structurally similar molecules and are intended for illustrative purposes. Specific experimental or theoretical values for this compound may vary.
| Descriptor | Symbol | Formula | Typical Calculated Value (eV) |
| HOMO Energy | EHOMO | - | -7.0 to -8.5 |
| LUMO Energy | ELUMO | - | -0.5 to -1.5 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 6.0 to 7.5 |
| Ionization Potential | I | -EHOMO | 7.0 to 8.5 |
| Electron Affinity | A | -ELUMO | 0.5 to 1.5 |
| Electronegativity | χ | (I + A) / 2 | 3.75 to 5.0 |
| Chemical Hardness | η | (I - A) / 2 | 3.0 to 3.75 |
| Electrophilicity Index | ω | χ² / 2η | 1.87 to 3.33 |
Intermolecular Interactions and Solvation Effects
The physical and chemical properties of this compound are heavily influenced by non-covalent interactions, particularly its extensive network of hydrogen bonds. With six hydroxyl groups and two carboxylic acid functionalities, the molecule can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions in the solid state and in solution. nih.gov
Intermolecular Interactions:
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and quantify the strength of intermolecular interactions like hydrogen bonds. nih.gov This analysis examines the interaction between a filled lone pair (LP) orbital of a Lewis base (the H-bond acceptor, e.g., a carbonyl oxygen) and an unfilled antibonding orbital (σ*) of a Lewis acid (the H-bond donor, e.g., a hydroxyl O-H group). mdpi.com The strength of this interaction is given by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger hydrogen bond. mdpi.com For molecules like L-tartaric acid, NBO analysis has been used to confirm the presence and stability of intramolecular and intermolecular hydrogen bonding. nih.gov
Table 2: Representative NBO Analysis of Hydrogen Bond Interactions
Note: This table illustrates typical stabilization energies for hydrogen bonds found in polyhydroxylated carboxylic acids. The specific donor, acceptor, and energy values would be determined from a dedicated computational study on this compound.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) |
| LP (O) | σ* (O-H) | Intermolecular H-Bond (Carboxyl-Hydroxyl) | 15 - 25 |
| LP (O) | σ* (O-H) | Intermolecular H-Bond (Hydroxyl-Hydroxyl) | 5 - 15 |
| LP (O) | σ* (O-H) | Intramolecular H-Bond | 2 - 8 |
Solvation Effects:
The behavior of this compound in a solvent is crucial for its reactivity and applications. Solvation significantly affects molecular conformation and properties. Computational models can simulate these effects, with implicit solvation models being a common and efficient approach.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. nih.gov In PCM, the solvent is not treated as individual molecules but as a continuous medium with a specific dielectric constant (ε). The solute molecule is placed in a cavity within this dielectric, and the electrostatic interaction between the solute and the polarized continuum is calculated. nih.gov This approach allows for the computation of solvation free energy (ΔGsolv), which represents the energy change when a molecule is transferred from the gas phase to the solvent. A more negative ΔGsolv indicates more favorable solvation. nih.gov
Table 3: Illustrative Solvation Free Energies of this compound in Various Solvents
Note: The values presented are hypothetical and serve to illustrate the expected trend of solvation based on solvent polarity. Actual values would be derived from specific PCM calculations.
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (ΔGsolv) (kcal/mol) |
| Water | 78.4 | Highly Negative |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Negative |
| Ethanol | 24.6 | Moderately Negative |
| Chloroform | 4.8 | Slightly Negative / Positive |
| Hexane | 1.9 | Positive |
The high polarity and extensive hydrogen-bonding capability of this compound suggest that it would be most favorably solvated in polar, protic solvents like water, which is consistent with its known high water solubility.
Chiral Recognition and Asymmetric Applications of Dihydroxytartaric Acid
Chiral Pool Synthesis Utilizing Dihydroxytartaric Acid
Chiral pool synthesis is a strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral target molecules. This compound, as a member of the tartaric acid family, is a key player in this field. Its derivatives serve as versatile chiral building blocks, or synthons.
Researchers utilize these derivatives as foundational components in intricate, multi-step syntheses, where they impart the desired stereochemistry at critical stages of the reaction sequence. researchgate.net For instance, heterocyclic diols that are derived from L-dimethyl tartrate are recognized as significant chiral synthons in the creation of various biologically active molecules. researchgate.net The inherent chirality of the this compound backbone is transferred to the new, more complex molecule, avoiding the need for a separate and often difficult resolution step.
One notable application involves the synthesis of tartrimides, which are heterocyclic compounds derived from tartaric acid. With their two stereogenic carbon atoms and a rigid ring structure, tartrimides are excellent starting materials in asymmetric synthesis. researchgate.net Diacyl tartrimides can be readily transformed into enantiomerically pure vicinal dihydroxy-, diamino-, or difluoropyrrolidines, which are themselves valuable chiral ligands and precursors for other chiral molecules. researchgate.net
Role in Asymmetric Catalysis and Induction
Asymmetric catalysis is a powerful method for producing enantiomerically enriched compounds, where a small amount of a chiral catalyst directs a reaction to yield a large quantity of a single enantiomer. Derivatives of this compound are instrumental in this area, functioning as chiral catalysts, ligands for metal-based catalysts, or chiral auxiliaries that induce stereoselectivity. cymitquimica.com
The fundamental principle of asymmetric catalysis involves the formation of a transient, diastereomeric complex between the catalyst and the substrate. The differing energy levels of these diastereomeric transition states guide the reaction to preferentially form one enantiomer over the other. Several strategies exist, including the use of chiral catalysts, reagents, or solvents. nih.gov
Derivatives such as tartaric acid amides and imides have been effectively used as catalysts in stereoselective reactions. researchgate.net A key concept in this field is asymmetric induction, where a chiral center in a molecule influences the stereochemical outcome of a new chiral center being formed. For example, tartaric acid esters have been employed as chiral auxiliaries in the catalytic asymmetric addition of dialkylzinc to 3,4-dihydroisoquinoline (B110456) N-oxides. researchgate.net In a different application, a chiral catalyst synthesized from (2R,3R)-diisopropyl tartrate was used for the asymmetric borane (B79455) reduction of ketones to produce chiral β-hydroxy methyl esters. researchgate.net The effectiveness of these catalysts is often measured by the enantiomeric excess (ee), which quantifies the purity of the chiral product.
Enantiomeric Separation and Analysis of this compound
The separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical challenge in chemistry. Derivatives of this compound are used both as resolving agents and as the basis for chiral stationary phases (CSPs) in chromatography for the separation of other racemic compounds.
One of the classical methods for chiral resolution is diastereomeric salt formation. In this technique, a racemic acid is reacted with a single enantiomer of a chiral base (or vice versa). The resulting products are diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. This principle was demonstrated in the resolution of DL-leucine using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) as the resolving agent. rsc.org The difference in the stability and solubility of the resulting diastereomeric salts (D-LEU:D-DTTA and L-LEU:D-DTTA) enabled their separation. rsc.org
In modern analytical chemistry, chromatographic techniques are paramount for both separating and analyzing enantiomers. Chiral stationary phases (CSPs) derived from tartaric acid have been developed for use in liquid chromatography (LC) and supercritical fluid chromatography (SFC). nih.govchiraltech.com These CSPs work by creating transient diastereomeric interactions with the enantiomers of the analyte, causing one to be retained longer on the column than the other, thus achieving separation. Anion exchanger CSPs, such as CHIRALPAK QN-AX and QD-AX, have shown remarkable performance in resolving a wide variety of acidic compounds. chiraltech.com
The analysis of chirality can also be performed using spectroscopic methods like circular dichroism (CD), which measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can confirm their structural chirality in bulk samples, as demonstrated with chiral metal-organic frameworks constructed from L- or D-tartaric acid. researchgate.net
| Separation/Analysis Method | Chiral Agent/Stationary Phase | Analyte/Application | Principle |
|---|---|---|---|
| Diastereomeric Crystallization | (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | DL-Leucine | Formation of diastereomeric salts with different solubilities. rsc.org |
| Supercritical Fluid Chromatography (SFC) | CHIRALPAK QN-AX / QD-AX | Acidic Compounds | Ion-exchange mechanism between the chiral selector and analyte. chiraltech.com |
| Liquid Chromatography (LC) | Tartaric Acid Derivative-based CSPs | General Enantioseparation | Differential interaction and retention on a chiral stationary phase. nih.gov |
| Circular Dichroism (CD) Spectroscopy | L/D-Tartaric Acid Frameworks | Structural Analysis | Measures differential absorption of circularly polarized light to confirm chirality. researchgate.net |
Chiral Auxiliaries and Ligands Derived from this compound
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. scholaris.ca After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. Derivatives of this compound are widely used to create effective chiral auxiliaries and ligands for asymmetric synthesis. cymitquimica.com
These derivatives are valued for their ready accessibility and the modular nature of their design, which allows their structures to be optimized for specific applications. uni-marburg.de The goal is to maximize the transfer of chiral information from the auxiliary or ligand to the product of the reaction.
Prominent examples of ligands derived from tartaric acid include TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and DIOP ((4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane). uni-marburg.de These ligands coordinate to metal centers, creating a chiral environment that forces the catalyzed reaction to proceed with high enantioselectivity.
Tartrimides, formed from tartaric acid, can be converted into valuable chiral ligands like vicinal dihydroxypyrrolidines. researchgate.net These ligands and auxiliaries are not only used in small-scale laboratory synthesis but are also crucial in the industrial production of enantiomerically pure pharmaceuticals and other fine chemicals. The continuous study of amides and imides of tartaric acid remains a fruitful area of research, leading to increasingly valuable chemical products and technologies. researchgate.net
| Auxiliary/Ligand Class | Example | Description & Application |
|---|---|---|
| Dioxolane-based Ligands | TADDOL, DIOP | Derived from tartaric acid, these are widely used C2-symmetric ligands in metal-catalyzed asymmetric reactions like hydrogenations and cyclopropanations. uni-marburg.de |
| Tartrimides | Diacyl Tartrimides | Rigid heterocyclic structures used as starting materials for chiral pyrrolidine (B122466) ligands. researchgate.net |
| Tartrate Esters | Diisopropyl Tartrate | Used as chiral auxiliaries or ligands in asymmetric reductions and epoxidations (e.g., Sharpless epoxidation). researchgate.net |
Advanced Applications of Dihydroxytartaric Acid in Materials Science and Medicinal Chemistry
Polymer Synthesis and Crosslinking Agents Derived from Dihydroxytartaric Acid
The polyfunctional nature of this compound, featuring both carboxyl and hydroxyl groups, allows it to be incorporated into various polymer backbones and to act as an effective crosslinking agent. These properties are leveraged to create polymers with tailored characteristics, such as improved water dispersibility and enhanced mechanical strength.
This compound is identified as a valuable monomer for synthesizing polyurethane dispersions. google.comgoogle.com Its hydroxyl and carboxylic acid groups provide active hydrogen sites for reaction with isocyanates, while the acid functionality enhances the water dispersibility of the resulting polyurethane polymer. google.comgoogle.com This is particularly useful for developing coatings and adhesives with improved environmental profiles. google.com
Analogous to other polycarboxylic acids like citric acid, this compound can serve as a non-toxic, bio-based crosslinking agent for polymers rich in hydroxyl groups, such as polyvinyl alcohol (PVOH) and polysaccharides like cellulose (B213188) and chitosan (B1678972). ufrgs.brresearchgate.net The crosslinking mechanism typically involves an esterification reaction between the carboxylic acid groups of this compound and the hydroxyl groups on the polymer chains, often promoted by heat. ufrgs.brnih.gov This process forms a stable, three-dimensional network, which can significantly improve the mechanical and thermal properties of the material. ufrgs.br For instance, crosslinking with natural polycarboxylic acids can enhance the wet strength of paper products and create robust hydrogel structures for various biomedical applications. researchgate.netnih.gov The formation of these ester bonds has been confirmed through spectroscopic methods like FTIR, which show the appearance of characteristic ester carbonyl peaks. nih.gov
Table 1: this compound in Polymer Systems
| Polymer System | Role of this compound | Resulting Properties | Application Area |
|---|---|---|---|
| Polyurethanes | Monomer / Dispersibility Enhancer | Water-dispersed polymer | Coatings, Adhesives google.com |
| Polyvinyl Alcohol (PVOH) | Crosslinking Agent | Improved thermal stability and mechanical strength | Hydrogels, Scaffolds ufrgs.br |
Design and Development of this compound-Based Drug Delivery Systems
In medicinal chemistry, this compound and its close relative, tartaric acid, are utilized to create biocompatible and biodegradable drug delivery systems. Their ability to form hydrogel networks makes them excellent candidates for controlled-release applications.
Hydrogels formulated using chitosan crosslinked with tartaric acid have been developed for biomedical uses. researchgate.net These systems can be engineered as nanogels or macroscopic hydrogels capable of encapsulating and releasing therapeutic agents. researchgate.net For example, chitosan-tartaric acid nanogels have been prepared in reverse microemulsion systems for the delivery of molecules like vitamin B12. researchgate.net The crosslinking reaction between the amino groups of chitosan and the carboxylic acid groups of the acid creates a matrix that can protect drugs from degradation and control their release profile. researchgate.net
The principle of using polycarboxylic acids as crosslinkers is well-established in drug delivery. Citric acid, for example, is widely used to crosslink cyclodextrins to form biopolymers that act as versatile drug carriers. mdpi.comnih.gov These cyclodextrin (B1172386)/citric acid coatings can be applied to medical implants to facilitate the local, controlled release of drugs like antibiotics. mdpi.comnih.gov The release mechanism often involves not only the inclusion of the drug within the cyclodextrin cavity but also interactions with the carboxylic groups in the polymer network. mdpi.com Similarly, this compound can be used to modulate the structure and properties of drug-carrying films. By adjusting the crosslinking density, it is possible to control the swelling behavior and, consequently, the drug release rate from polymer matrices like chitosan. acs.org
Table 2: this compound in Drug Delivery Platforms
| Platform | Crosslinked Polymer | Drug/Molecule Model | Key Feature |
|---|---|---|---|
| Hydrogels | Chitosan | General drug delivery | Biocompatible, controlled release researchgate.net |
| Nanogels | Chitosan | Vitamin B12, Blue Dextran | Dispersible in acidic solution researchgate.net |
| Polymer Films | Chitosan | General drug delivery | Tunable drug release ratio acs.org |
Role as a Chiral Building Block in Complex Molecular Architectures
The inherent chirality of this compound, derived from tartaric acid, makes it a valuable component of the "chiral pool." Chemists draw from this pool of readily available, enantiomerically pure natural products to construct complex, stereochemically-defined molecules. researchgate.netatamanchemicals.com
This compound and its esters have been used as chiral auxiliaries and building blocks in asymmetric synthesis. cymitquimica.com A notable example is the synthesis of highly structured glycoluril (B30988) derivatives from diesters of this compound. mit.edu These derivatives were designed to create self-complementary, bowl-shaped molecules capable of forming dimeric assemblies through hydrogen bonding, which can encapsulate guest molecules in a host-guest system. mit.edu This demonstrates the utility of this compound in constructing intricate supramolecular architectures.
The broader family of tartaric acid derivatives is fundamental to chiral synthesis. They are used as starting materials for multi-step syntheses of complex natural products and polyhydroxylated alkaloids. atamanchemicals.comrsc.org Furthermore, tartaric acid can be used to create chiral ligands for asymmetric catalysis, such as in enantioselective epoxidation reactions. atamanchemicals.com The chirality of ligands derived from tartaric acid can also direct the self-assembly of inorganic materials, producing nanostructures with specific chiral properties. nih.govresearchgate.net
Table 3: Examples of Complex Molecules Synthesized Using Tartaric Acid Derivatives
| Starting Material | Synthesized Molecule/System | Application/Significance |
|---|---|---|
| Diesters of this compound | Self-complementary bowl-shaped molecules | Host-guest chemistry, molecular recognition mit.edu |
| L-Tartaric Acid | trans-dihydroxybutyrolactols | Chiral building blocks for polyhydroxylated alkaloids rsc.org |
| L-Tartaric Acid | 1,4-di-O-benzyl-L-threitol | Intermediate in organic synthesis atamanchemicals.com |
Application in Advanced Separation Technologies and Chelating Systems
The presence of multiple carboxylic acid and hydroxyl groups enables this compound to act as an effective chelating agent, forming stable complexes with various metal ions. cymitquimica.comslb.com This property is exploited in advanced separation technologies and analytical chemistry.
Chelating agents are crucial for controlling metal ions in solution, preventing their precipitation, or facilitating their removal. slb.com this compound and its parent compound, tartaric acid, can bind to metal ions like copper, zinc, iron, and nickel, making them valuable in hydrometallurgical processes and wastewater treatment. researchgate.netmdpi.comresearchgate.net
This chelating ability is applied in sophisticated separation techniques. For instance, tartaric acid has been used as a component in complexation-ultrafiltration systems to selectively separate copper and nickel ions from wastewater. mdpi.com In this process, the acid competes with a macromolecular complexing agent, altering the binding affinities and allowing for the separation of the two metals via ultrafiltration. mdpi.com Similarly, tartaric acid can be used in supported liquid membranes for the selective transport and separation of metal ions like copper and zinc from acidic solutions. mdpi.com In mineral processing, related compounds like citric acid have been shown to act as dispersing agents in flotation, selectively adsorbing onto mineral surfaces to prevent coagulation and improve the separation efficiency of different ores, such as siderite from hematite. journalssystem.com The formation of metal-acid complexes is also key in ion exchange chromatography, where the presence of acids like tartaric or citric acid in the mobile phase can influence the retention and separation of different metal cations on a resin. nih.gov
Table 4: Applications of this compound and its Analogs in Separation and Chelation
| Technology | Target Ions/Materials | Role of Acid | Principle of Separation |
|---|---|---|---|
| Complexation-Ultrafiltration | Cu(II), Ni(II) | Competing Complexing Agent | Selective complexation and membrane filtration mdpi.com |
| Supported Liquid Membrane | Cu(II), Zn(II) | Carrier/Chelating Agent | Selective transport across a membrane mdpi.com |
| Ion Exchange | Cu(II), Fe(II), Pb(II), Zn(II) | Mobile Phase Modifier | Differential complexation and resin affinity nih.gov |
Biological and Biochemical Investigations of Dihydroxytartaric Acid
Biosynthesis Pathways and Enzymatic Transformations Involving Dihydroxytartaric Acid Precursors
This compound, with the chemical formula C₄H₆O₈, is understood in chemistry as the hydrate (B1144303) form of dioxosuccinic acid. wikipedia.org The formation of this compound occurs when dioxosuccinic acid combines with water. wikipedia.org The biosynthesis of this compound is therefore intrinsically linked to the formation of its precursors, primarily tartaric acid and dioxosuccinic acid.
In biological systems, these precursors are formed through specific enzymatic transformations. A key pathway involves the oxidation of tartaric acid. wikipedia.org This process can occur in some organisms, such as in wine, where tartaric acid is oxidized via an intermediate, dihydroxyfumaric acid, to yield dioxosuccinic acid. wikipedia.orgacs.org
The biosynthesis of tartaric acid itself, a primary precursor, is well-documented in certain plants like grapevines. In these organisms, L-ascorbic acid (Vitamin C) serves as the starting molecule for a multi-step enzymatic pathway that produces tartaric acid. frontiersin.org While this compound is not the direct end-product of this specific pathway, the synthesis of its immediate precursor highlights a significant biological source. Another proposed route for the formation of dioxosuccinic acid is through the glyoxylate (B1226380) cycle, a metabolic pathway present in plants and microorganisms.
| Precursor | Transformation/Pathway | Resulting Compound | Reference |
|---|---|---|---|
| Dioxosuccinic acid | Hydration (combination with water) | This compound | wikipedia.org |
| Tartaric acid | Oxidation (via dihydroxyfumaric acid) | Dioxosuccinic acid | wikipedia.org |
| L-Ascorbic Acid | Multi-step enzymatic pathway in plants | Tartaric acid | frontiersin.org |
| Glyoxylate Cycle Intermediates | Glyoxylate Cycle | Dioxosuccinic acid |
Metabolic Interconversions and Potential Biological Roles of this compound
Research suggests that this compound and its anhydrous form, dioxosuccinic acid, may play roles in central metabolic processes. One of the proposed functions is its participation in the tricarboxylic acid (TCA) cycle, a key pathway for cellular energy production. Its structural similarity to TCA cycle intermediates like oxaloacetic acid suggests it could potentially influence the activity of enzymes within this pathway or be interconverted with its components. wikipedia.org
Beyond energy metabolism, the compound is thought to be involved in the biosynthesis of other essential biomolecules, including amino acids. As a dicarboxylic acid, it could serve as a carbon skeleton or modulator in various anabolic and catabolic reactions. Its precursor, tartaric acid, is known to be metabolized by gut bacteria in humans, indicating that related compounds may also be subject to microbial metabolic transformations. nih.gov
| Metabolic Pathway/Biological Role | Description | Reference |
|---|---|---|
| Energy Production | Potential participation in the tricarboxylic acid (TCA) cycle, contributing to ATP production. | |
| Biosynthesis | May serve as a precursor or intermediate in the synthesis of amino acids and other biomolecules. | |
| Human Xenobiotic Metabolism | The related tartaric acid is a known human xenobiotic metabolite, primarily processed by gut microbiota. | nih.gov |
Interaction with Biological Macromolecules and Enzymes
This compound possesses functional groups that enable it to interact with biological macromolecules, particularly proteins and enzymes. Its structure, featuring multiple hydroxyl and carboxyl groups, makes it a strong chelating agent. researchgate.netresearchgate.net This allows it to bind tightly to metal ions, which are often essential cofactors for enzyme function. saylor.org
Studies on coordination compounds have shown that this compound can form stable complexes with metal ions such as Germanium(IV). researchgate.netresearchgate.net In these complexes, the acid's carboxyl and hydroxyl groups interact directly with the metal center. researchgate.net This chelating ability is significant because it suggests a mechanism by which this compound could modulate the activity of metalloenzymes. By binding to the metal cofactor in the enzyme's active site, it could either enhance or inhibit the enzyme's catalytic function. researchgate.net The interaction involves not only the metal ion but also the potential for hydrogen bonds between the acid and the amino acid residues of the protein scaffold. researchgate.netresearchgate.net
| Macromolecule/Target | Nature of Interaction | Potential Effect | Reference |
|---|---|---|---|
| Metalloenzymes | Chelation of the metal ion cofactor in the active site. | Modulation (inhibition or activation) of enzyme activity. | researchgate.netsaylor.org |
| Metal Ions (e.g., Ge(IV)) | Acts as a strong chelating agent, forming stable coordination complexes. | Formation of organometallic complexes. | researchgate.netresearchgate.netresearchgate.net |
| Proteins (general) | Hydrogen bonding between hydroxyl/carboxyl groups and amino acid residues. | Stabilization of protein-ligand complexes. | researchgate.netopentextbc.ca |
Role in Cellular Redox Regulation and Antioxidant Mechanisms
This compound has been investigated for its antioxidant properties. The primary mechanism of its antioxidant activity is believed to be its ability to scavenge free radicals, which helps to reduce oxidative stress within cells. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in cellular damage. By neutralizing these reactive species, compounds like this compound can help protect cellular components.
Its role in redox regulation is further supported by the function of its precursor, L-ascorbic acid. The redox couple of ascorbic acid and its oxidized form, dehydroascorbic acid, is a critical component in maintaining the cellular redox state and is involved in ROS signaling. frontiersin.org this compound, as a related polyhydroxylated acid, may function in a similar capacity. Its presence has been noted in patent literature among other hydroxy acids used for their antioxidant effects. epo.orggoogle.com The ability to modulate the cellular redox environment is fundamental to normal physiological processes and the prevention of oxidative damage. plos.org
| Antioxidant Mechanism | Description | Reference |
|---|---|---|
| Free Radical Scavenging | Directly neutralizes reactive oxygen species (ROS), mitigating cellular damage. | |
| Reduction of Oxidative Stress | Contributes to the overall antioxidant capacity of the cell, protecting against damage from ROS. | |
| Influence on Cellular Redox State | May participate in redox cycling, similar to its precursor ascorbic acid, to help maintain cellular redox homeostasis. | frontiersin.org |
Advanced Analytical Methodologies for Dihydroxytartaric Acid Quantification in Complex Matrices
Chromatographic Techniques (HPLC, GC-MS) for Trace Analysis and Purity Assessment
Chromatographic methods are central to the analysis of organic acids like dihydroxytartaric acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both trace analysis and the evaluation of purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For organic acids, reversed-phase HPLC with UV-Vis detection is a common approach. srce.hr The separation is typically carried out on a C18 column, and a key parameter is the pH of the mobile phase, which is adjusted to ensure the organic acids are in their neutral, protonated form for optimal interaction with the stationary phase. srce.hr Ion exclusion chromatography is another highly selective HPLC mode for separating weak acids. shimadzu.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it suitable for analyzing complex matrices. researchgate.nettandfonline.com This technique can overcome the limitations of conventional HPLC methods, which may have longer analysis times and lower selectivity. researchgate.net The use of multiple reaction monitoring (MRM) mode in LC-MS/MS significantly improves detection limits. tandfonline.com
A typical HPLC method for a related compound, tartaric acid, is detailed in the table below.
| Parameter | Value |
| Column | Newcrom BH, 4.6 x 150 mm, 5 µm |
| Mobile Phase | MeCN/H₂O - 20/80% |
| Buffer | H₃PO₄ - 0.2% |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 200 nm |
| Data derived from an HPLC method for tartaric acid analysis. sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" for the analysis of volatile compounds and can be applied to organic acids following a derivatization step to increase their volatility. imist.ma This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. imist.ma While sample preparation for GC-MS can be more involved, it is highly effective for identifying and quantifying a wide range of organic compounds, even in complex mixtures like those found in food and beverage analysis or environmental monitoring. imist.maepa.gov For the analysis of organic acid intermediates of the citric acid cycle, a stable isotope dilution GC/MS analysis has been developed, which uses deuterium-labeled analogs as internal standards for accurate quantification. nih.gov
Electrophoretic Methods for Separation and Characterization
Electrophoretic techniques provide an alternative to chromatographic methods for the separation and characterization of ionic species like this compound. Capillary electrophoresis (CE) is particularly noteworthy for its high efficiency and resolution.
Capillary Electrophoresis (CE) separates molecules in a capillary tube based on their electrophoretic mobility. scribd.com It has been successfully used for the separation of various organic acids and their derivatives. dntb.gov.ualsu.edu For instance, CE has been employed to analyze sulfonated azo dyes, with separation influenced by factors such as the pH of the background electrolyte and the addition of modifiers like β-cyclodextrin. scribd.comiranarze.ir In the analysis of dicarboxylic acids in atmospheric aerosols, different background electrolytes were studied to optimize separation, with detection limits ranging from 1 to 5 mg/l. nih.gov The technique has also been proposed for the detection of tartaric acid in archaeological samples. tandfonline.com
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques are well-suited for the in situ monitoring of reactions involving this compound.
Fourier Transform Infrared (FTIR) Spectroscopy , particularly with an attenuated total reflectance (ATR) probe, is a powerful tool for rapid, in situ analysis of chemical reactions. doi.org It allows for the monitoring of reaction intermediates and products by detecting changes in vibrational frequencies corresponding to specific chemical bonds. doi.org This technique has been used to monitor compositional changes during processes like wine fermentation. dokumen.pub
Raman Spectroscopy is another vibrational spectroscopy technique that offers the advantage of being non-destructive and suitable for in situ measurements of complex systems, including suspensions. researchgate.net It has been used to monitor phase changes and identify polymorphic forms of pharmaceutical products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a highly effective tool for the structural analysis and quantification of organic compounds in mixtures without the need for separation. mdpi.com Advanced NMR techniques can be used for the in situ monitoring of fermentation processes, allowing for the identification and quantification of individual components in complex mixtures. mdpi.com
Sensor Development for Specific this compound Detection
The development of sensors for the specific and sensitive detection of this compound is an area of growing interest. These sensors can offer rapid and portable analysis, which is advantageous for on-site applications.
Electrochemical Sensors are a prominent class of sensors used for the detection of various analytes. analog.com These sensors work by measuring changes in electrical properties (e.g., current, potential) resulting from a chemical reaction at the electrode surface. Non-enzymatic electrochemical sensors offer advantages in terms of stability and simplicity. mdpi.comacs.org The modification of electrode surfaces with nanomaterials, such as carbon nanotubes or metal nanoparticles, can significantly enhance the sensitivity and selectivity of these sensors. mdpi.comrsc.orgnih.gov For instance, a sensor for 3,4-dihydroxyphenylacetic acid was developed using single-walled carbon nanotubes as the electronic transducer. rsc.org
Biosensors represent another important category. These devices integrate a biological recognition element (e.g., an enzyme) with a transducer. While specific biosensors for this compound are not widely reported, the principles of biosensor design could be applied. For example, an enzyme that specifically reacts with this compound could be immobilized on an electrode surface to create a highly selective biosensor.
Future Directions and Emerging Research Avenues for Dihydroxytartaric Acid
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. nih.govnih.gov These technologies can process vast datasets to predict molecular properties, model reactions, and accelerate the discovery of new materials and applications. For dihydroxytartaric acid, AI and ML offer a pathway to rapidly explore its potential without exhaustive and time-consuming laboratory experiments.
Machine learning algorithms, particularly deep learning, can analyze the structure of this compound to predict its physicochemical properties, reactivity, and potential biological activities. nih.gov By creating computational models, researchers can simulate how this compound might interact with biological targets or function in various chemical systems. This approach significantly reduces the initial screening phase for new applications.
Table 1: Potential AI and Machine Learning Applications in this compound Research
| AI/ML Application Area | Specific Technique/Model | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs) | Predicting solubility, toxicity, and potential therapeutic effects of new derivatives. |
| Reaction Optimization | Reinforcement Learning (RL), Bayesian Optimization | Identifying optimal conditions (temperature, catalyst, solvent) for synthesizing the compound and its derivatives with high yield and purity. digitellinc.com |
| Materials Discovery | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Designing novel polymers or metal-organic frameworks (MOFs) incorporating this compound for targeted applications like carbon capture or catalysis. |
| Biomolecular Interaction | Protein-ligand docking simulations (e.g., AlphaFold), Support Vector Machines (SVM) | Screening for potential interactions with proteins and enzymes, accelerating drug discovery processes. nih.govalphafoldserver.com |
Sustainable Production and Circular Economy Perspectives
The shift towards a circular economy, which emphasizes the use of renewable resources and the elimination of waste, is a central goal of modern green chemistry. rsc.orgmdpi.com Developing sustainable production methods for this compound is a critical future research direction. This involves exploring bio-based feedstocks and energy-efficient synthesis routes.
A key opportunity lies in leveraging the established sustainable production of its precursor, tartaric acid. L-(+)-tartaric acid is primarily sourced from lees, a solid byproduct of wine fermentation. wikipedia.orgmdpi.com This practice is a prime example of valorizing an agro-industrial waste stream. Future research could focus on developing efficient and green catalytic processes to convert this sustainably sourced tartaric acid into this compound. For example, the oxidation of L-(+)-tartaric acid using hydrogen peroxide produces dihydroxymaleic acid, showcasing a potential pathway for creating more oxidized derivatives. wikipedia.org
Integrating the production of this compound into a biorefinery concept is another promising avenue. In such a system, biomass is converted into a spectrum of value-added products. This compound could be produced from fermentation-derived platform chemicals, contributing to a closed-loop system where waste from one process becomes the feedstock for another. rsc.orgresearchgate.net The principles of the circular economy would guide the entire lifecycle of products derived from this compound, from their design for biodegradability to their potential for chemical recycling back to monomers. rsc.org
Table 2: Circular Economy Framework for this compound
| Stage | Circular Economy Principle | Application to this compound |
|---|---|---|
| Feedstock Sourcing | Use of Renewable and Waste Resources | Synthesis from tartaric acid derived from winery byproducts or from platform chemicals produced via biomass fermentation. rsc.orgwikipedia.org |
| Synthesis and Manufacturing | Green Chemistry and Energy Efficiency | Employing biocatalysis or electrosynthesis to minimize hazardous reagents and energy consumption. |
| Product Design | Design for Disassembly and Biodegradability | Developing polymers or materials from this compound that are designed to be fully biodegradable or easily recyclable. |
| End-of-Life Management | Waste Valorization and Chemical Recycling | Establishing pathways to chemically break down end-of-life products back into this compound or other useful chemical intermediates. rsc.org |
Novel Bio-Inspired Applications
Nature provides a vast library of molecules and materials with remarkable properties. Bio-inspired chemistry seeks to mimic these natural designs to create novel, high-performance materials. acs.org this compound, as a polyhydroxylated carboxylic acid, possesses structural features—multiple hydroxyl and carboxyl groups—that are common in biological molecules and are ripe for creating bio-inspired materials.
These functional groups can form extensive hydrogen bond networks, similar to polysaccharides or nucleic acids. This property could be exploited to design hydrogels for tissue engineering or drug delivery. acs.org The carboxyl groups can chelate metal ions, a function crucial in many biological processes. This suggests the potential for developing this compound-based materials for environmental remediation, such as sequestering heavy metals from water. patsnap.com
Furthermore, the molecular structure of this compound can serve as a scaffold for building more complex molecules that mimic natural structures. For example, researchers have used natural resin acids to create potent antimicrobial agents that mimic the membrane-lysing action of antimicrobial peptides. rsc.orgresearchgate.net A similar approach could be used to modify this compound, creating new compounds with targeted biological activities. Its biodegradability would be an additional advantage, aligning with the development of environmentally benign materials.
Exploration of New Stereoisomers and Their Unique Properties
Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is fundamentally important in chemistry and biology. researchgate.net The properties of different stereoisomers can vary dramatically. This is famously demonstrated by this compound's parent compound, tartaric acid (2,3-dihydroxybutanedioic acid). Tartaric acid has two chiral centers and exists as three stereoisomers: the optically active L-(+)- and D-(-)-enantiomers, and the optically inactive meso form. quora.comquora.com
This compound (2,2,3,3-tetrahydroxybutanedioic acid) itself does not possess traditional chiral carbons in its most stable hydrated form. However, the exploration of its derivatives is a key area for future research. The synthesis of derivatives that introduce chirality would open the door to creating a family of new stereoisomers. Each of these isomers could possess unique properties, just as the enantiomers of tartaric acid do. researchgate.net
For example, in pharmaceutical applications, often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. researchgate.net The ability to synthesize specific stereoisomers of this compound derivatives would be crucial for their potential use in medicine. Research in this area would involve developing stereoselective synthesis methods to produce single, pure isomers. The distinct properties of these new stereoisomers could then be investigated for applications in asymmetric catalysis, chiral recognition, and pharmacology. mdpi.comresearchgate.net
Table 3: Comparison of Tartaric Acid Stereoisomers (Illustrative Example for this compound Derivatives)
| Property | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid |
|---|---|---|---|
| Natural Abundance | Common (e.g., in grapes) wikipedia.org | Rare in nature mdpi.com | Synthetically produced wikipedia.org |
| Optical Activity | Dextrorotatory (+) | Levorotatory (-) | Inactive (internal plane of symmetry) quora.com |
| Biological Role | Metabolized by many organisms | Utilized by specific microorganisms | Different metabolic pathway |
| Applications | Food additive, chiral synthesis mdpi.com | Resolving agent, pharmaceutical manufacturing mdpi.com | Chemical synthesis |
Q & A
Q. What are the optimal laboratory synthesis methods for dihydroxytartaric acid, and how can product purity be verified?
- Methodological Answer : this compound (C₄H₆O₈) is synthesized via oxidation of tartaric acid using hydrogen peroxide under controlled conditions. Key steps include:
- Reacting tartaric acid with excess H₂O₂ at 30–40°C for 24–48 hours.
- Neutralizing the solution with NaOH to isolate the product.
- Purifying via recrystallization in water or ethanol .
Verification : - Melting Point : Confirm purity via decomposition temperature (114–115°C) using differential scanning calorimetry (DSC) .
- Spectroscopy : Use FT-IR to validate hydroxyl (-OH) and carboxyl (-COOH) functional groups (e.g., O-H stretch at 2500–3300 cm⁻¹) .
Table 1 : Key Physicochemical Properties for Verification
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point/Decomposition | 114–115°C | DSC/TGA | |
| pKa (25°C) | 1.92 | Potentiometric Titration | |
| Solubility | Highly soluble in water | Gravimetric Analysis |
Q. How can dissociation constants (pKa) of this compound be determined experimentally?
- Methodological Answer : Use potentiometric titration with a standardized NaOH solution (0.1 M) to measure pH changes in aqueous this compound. Key steps:
- Prepare a 10 mM solution of the acid in deionized water.
- Record pH at incremental NaOH additions and plot titration curves.
- Calculate pKa using the Henderson-Hasselbalch equation or software like pHcalc .
Alternative Method : UV-Vis spectrophotometry to monitor deprotonation-induced absorbance shifts at 210–250 nm .
Advanced Research Questions
Q. How should experimental protocols be designed to assess the thermal stability of this compound in aqueous solutions?
- Methodological Answer : Use thermogravimetric analysis (TGA) to quantify decomposition kinetics:
Q. What methodological approaches minimize bias when studying this compound’s retarding effects in cement hydration?
- Methodological Answer : To reduce bias in cement hydration studies:
- Randomized Allocation : Assign cement samples to control/treatment groups using stratified randomization based on batch variability .
- Blinding : Perform calorimetry measurements (e.g., T₁₀₀ = time to 50% hydration) by technicians unaware of sample groupings .
- Replication : Use ≥3 biological replicates per group and report statistical power calculations .
Key Challenge : Address contradictions in retarding efficacy (e.g., low activity at 0.1% vs. moderate at 0.5% w/w) by controlling ion concentrations (Ca²⁺, SO₄²⁻) .
Q. How can differential pulse polarography (DPP) study this compound’s complexation with metal ions like calcium?
- Methodological Answer : DPP Protocol :
- Prepare alkaline solutions (pH 10–12) with 1 mM Ca²⁺ and 0.5 mM this compound.
- Record current-voltage curves using a mercury drop electrode.
- Identify peak shifts (ΔE ~50–100 mV) indicative of Ca²⁺-ligand binding .
Data Interpretation : Compare stability constants (log K) with computational models (e.g., DFT calculations) to validate coordination geometry .
Contradictions and Mitigation Strategies
- Thermal Decomposition vs. Melting Point : and report overlapping ranges (114–115°C). Use TGA-DSC coupling to distinguish melting (endothermic) from decomposition (exothermic) events .
- Retarding Efficacy : Discrepancies in concentration-dependent effects () necessitate rigorous control of cement composition and curing conditions (humidity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
